molecular formula C10H8BNO3 B13866625 (6-Formylquinolin-4-yl)boronic acid

(6-Formylquinolin-4-yl)boronic acid

Katalognummer: B13866625
Molekulargewicht: 200.99 g/mol
InChI-Schlüssel: ZYCFEWKBGYNVLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Formylquinolin-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a quinoline ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the formyl and boronic acid groups makes it a versatile intermediate for various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Formylquinolin-4-yl)boronic acid typically involves the functionalization of quinoline derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents is crucial for cost-effective and environmentally friendly production .

Analyse Chemischer Reaktionen

Types of Reactions: (6-Formylquinolin-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of (6-Formylquinolin-4-yl)boronic acid in various applications depends on its chemical reactivity:

  • **Molecular Targets

Eigenschaften

Molekularformel

C10H8BNO3

Molekulargewicht

200.99 g/mol

IUPAC-Name

(6-formylquinolin-4-yl)boronic acid

InChI

InChI=1S/C10H8BNO3/c13-6-7-1-2-10-8(5-7)9(11(14)15)3-4-12-10/h1-6,14-15H

InChI-Schlüssel

ZYCFEWKBGYNVLT-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C2C=C(C=CC2=NC=C1)C=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.